molecular formula C7H10O4 B6274541 1,5-dimethyl (2E)-pent-2-enedioate, trans CAS No. 41527-39-3

1,5-dimethyl (2E)-pent-2-enedioate, trans

Cat. No.: B6274541
CAS No.: 41527-39-3
M. Wt: 158.2
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Description

Significance of Conjugated Diesters as Synthetic Intermediates

Conjugated diesters, such as 1,5-dimethyl (2E)-pent-2-enedioate, are highly valuable building blocks in organic synthesis. The presence of the α,β-unsaturated diester moiety imparts unique reactivity to these molecules. The conjugated system, formed by the overlap of p-orbitals across the C=C double bond and the two carbonyl groups, leads to electron delocalization. This electronic feature makes the β-carbon susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.

These compounds can participate in a variety of chemical transformations, including:

Polymerization: The double bond can undergo polymerization, leading to the formation of polyesters.

Esterification: The ester groups can be transesterified or hydrolyzed. cymitquimica.com

Cycloaddition Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, a powerful tool for the construction of six-membered rings.

The versatility of conjugated diesters makes them important intermediates in the synthesis of a wide range of products, from pharmaceuticals and agrochemicals to complex polymers. cymitquimica.com

Historical Context of (2E)-Pent-2-enedioate Derivatives in Chemical Literature

The study of (2E)-pent-2-enedioate derivatives is intrinsically linked to the chemistry of glutaconic acid, the parent dicarboxylic acid. Glutaconic acid, or pent-2-enedioic acid, has been known for over a century, with its structure and reactivity being the subject of numerous early investigations in organic chemistry.

Early research focused on the synthesis and characterization of glutaconic acid and its various isomers. The preparation of its esters, known as glutaconates, naturally followed. These esters were recognized for their potential in synthesis, particularly in reactions involving the active methylene (B1212753) group situated between the two carbonyl functionalities. Over the years, the development of new synthetic methods has allowed for more controlled and efficient preparation of specific isomers, such as the (2E)-diesters.

Scope of Academic Research on 1,5-Dimethyl (2E)-pent-2-enedioate

While the broader class of conjugated diesters has been extensively studied, specific academic research focusing solely on 1,5-dimethyl (2E)-pent-2-enedioate, trans is limited. Much of the available literature discusses its parent compound, glutaconic acid, or its use as a starting material or intermediate in broader synthetic studies without detailing its specific chemistry.

However, based on its structure and the general reactivity of related compounds, its research applications can be inferred to lie in areas such as:

Michael Addition Reactions: Serving as a Michael acceptor for various nucleophiles to create more complex molecular frameworks.

Synthesis of Heterocycles: Acting as a precursor for the construction of five- and six-membered heterocyclic rings containing oxygen or nitrogen.

Polymer Chemistry: Used as a monomer in the synthesis of specialized polyesters with defined stereochemistry.

The lack of extensive, dedicated studies on this specific molecule suggests that it is often used as a tool in organic synthesis rather than being the primary subject of investigation. Its commercial availability indicates its utility as a building block for more complex molecular architectures.

Properties

CAS No.

41527-39-3

Molecular Formula

C7H10O4

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1,5 Dimethyl 2e Pent 2 Enedioate

Direct Esterification and Transesterification Pathways

Direct esterification of (2E)-pent-2-enedioic acid (glutaconic acid) presents a straightforward method for the synthesis of its dimethyl ester. This reaction typically involves heating the diacid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the product side by using an excess of methanol or by removing the water formed during the reaction.

Transesterification offers an alternative route, particularly when starting from other esters of glutaconic acid. For instance, diethyl glutaconate can be converted to the desired dimethyl ester by reaction with a large excess of methanol in the presence of a suitable catalyst. researchgate.net Both acid and base catalysts can be employed for this purpose. A study on the transesterification of dimethyl carbonate with diols highlights the use of phosphonium (B103445) salts as effective catalysts for such transformations. researchgate.net

Starting MaterialReagentCatalystProduct
(2E)-pent-2-enedioic acidMethanolH₂SO₄ or HCl1,5-Dimethyl (2E)-pent-2-enedioate
Diethyl glutaconateMethanolAcid or Base1,5-Dimethyl (2E)-pent-2-enedioate

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions provide powerful tools for the construction of the carbon-carbon double bond in 1,5-dimethyl (2E)-pent-2-enedioate. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are particularly prominent in this regard. masterorganicchemistry.comlibretexts.orgwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (an alkylidenephosphorane). masterorganicchemistry.comlibretexts.org For the synthesis of 1,5-dimethyl (2E)-pent-2-enedioate, a suitable strategy would involve the reaction of a glyoxylate-derived phosphorane with methyl acrylate. The ylide is typically generated in situ from the corresponding phosphonium salt by treatment with a strong base. libretexts.orgwikipedia.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphoranes. wikipedia.orgorgsyn.org This often leads to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. orgsyn.orgorganic-chemistry.org The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes, which is advantageous for the synthesis of the target compound. wikipedia.orgnrochemistry.com A common approach involves the reaction of an aldehyde with a phosphonate ester, such as trimethyl phosphonoacetate, in the presence of a base like sodium hydride or sodium methoxide. organic-chemistry.org

ReactionKey ReagentsTypical BaseKey Advantage
Wittig ReactionPhosphonium ylide, Aldehyde/Ketonen-ButyllithiumForms C=C bond with defined regiochemistry libretexts.org
Horner-Wadsworth-EmmonsPhosphonate ester, Aldehyde/KetoneNaH, NaOMeFavors (E)-alkene formation, water-soluble byproduct organic-chemistry.orgnrochemistry.com

Aldol (B89426) and Knoevenagel Condensation Routes for Olefin Formation

Condensation reactions provide another major avenue for the synthesis of α,β-unsaturated esters like 1,5-dimethyl (2E)-pent-2-enedioate.

The Aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.com A crossed aldol condensation between two different carbonyl compounds can be challenging due to the formation of multiple products. wikipedia.org However, under carefully controlled conditions, it can be a viable route.

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgorganicreactions.org For the synthesis of the target molecule, a plausible route would be the Knoevenagel condensation of a suitable aldehyde with dimethyl malonate, followed by decarboxylation. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can facilitate both condensation and decarboxylation in a single step. wikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Carbonylation and Related Coupling Reactions

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis. The palladium-catalyzed carbonylation of suitable precursors offers a direct route to esters. nih.gov For instance, the Heck-Matsuda arylation of dimethyl glutaconate with arenediazonium tosylates has been reported, demonstrating the utility of palladium catalysis in modifying the glutaconate backbone. thieme-connect.com While not a direct synthesis of the parent compound, this highlights the potential for palladium-catalyzed cross-coupling reactions to access derivatives of 1,5-dimethyl (2E)-pent-2-enedioate. A general method for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed, which could potentially be adapted for the synthesis of related unsaturated esters. nih.gov

Ring-Opening and Rearrangement Strategies

Ring-opening reactions of strained carbocyclic systems can provide access to functionalized acyclic compounds. For example, the photochemical ring-closure of cyclopentadiene (B3395910) derivatives can lead to bicyclo[2.1.0]pentane systems, which can then undergo further transformations. orgsyn.org While not a direct route to 1,5-dimethyl (2E)-pent-2-enedioate, such strategies could be envisioned to construct the five-carbon backbone.

Rearrangement reactions, such as the Wagner-Meerwein rearrangement, are typically associated with carbocationic intermediates and can lead to significant structural changes. msu.edu Although less common for the direct synthesis of this specific target, certain rearrangement pathways, like the Wolff rearrangement, are crucial in chain-elongation sequences which could be adapted for the synthesis of precursors to 1,5-dimethyl (2E)-pent-2-enedioate. msu.edu

Stereoselective Synthesis of (2E)-Pent-2-enedioate Scaffolds

The creation of the (2E)-pent-2-enedioate scaffold with high stereoselectivity is paramount. The geometry of the double bond significantly influences the molecule's properties and its behavior in subsequent chemical transformations.

Control of Double Bond Geometry

The formation of the trans (E) double bond in α,β-unsaturated esters like 1,5-dimethyl (2E)-pent-2-enedioate is reliably achieved through several key olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a primary method for producing (E)-alkenes with high selectivity. wikipedia.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of 1,5-dimethyl (2E)-pent-2-enedioate, a suitable strategy would involve the reaction of a methyl (dialkoxyphosphinyl)acetate with methyl glyoxylate (B1226380). The use of stabilized phosphonate ylides in the HWE reaction generally favors the formation of the thermodynamically more stable (E)-isomer. acs.org Factors such as the nature of the base, solvent, and reaction temperature can be fine-tuned to maximize the E/Z ratio. wikipedia.org For instance, using lithium salts and higher temperatures often enhances (E)-selectivity.

Another powerful tool for establishing the C=C bond is the Wittig reaction . While traditionally known for producing mixtures of (E) and (Z) isomers, the use of stabilized ylides, such as (methoxycarbonylmethylene)triphenylphosphorane, strongly favors the formation of the (E)-alkene. libretexts.orglibretexts.org The reaction of this ylide with methyl glyoxylate would directly lead to the desired product. mnstate.edu Modifications of the Wittig reaction, such as performing it in aqueous media, have been shown to not only be environmentally benign but also to afford high yields and excellent (E)-selectivities for α,β-unsaturated esters. orgsyn.org

A comparison of key olefination reactions for (E)-alkene synthesis is presented in Table 1.

ReactionReactantsGeneral SelectivityKey Features
Horner-Wadsworth-EmmonsPhosphonate ester, Aldehyde/KetoneHigh (E)-selectivityWater-soluble phosphate byproduct, more nucleophilic ylide. orgsyn.org
Wittig Reaction (stabilized ylide)Phosphonium ylide, Aldehyde/KetoneHigh (E)-selectivityReadily available reagents, widely applicable. libretexts.org

Diastereoselective and Enantioselective Approaches

While 1,5-dimethyl (2E)-pent-2-enedioate itself is achiral, the introduction of substituents along the carbon backbone necessitates diastereoselective and enantioselective synthetic strategies. Methodologies developed for the synthesis of substituted glutamic acid and itaconic acid derivatives are highly relevant.

Diastereoselective synthesis can be achieved through various methods, including Michael additions. The conjugate addition of nucleophiles to acceptors like dimethyl itaconate can proceed with high diastereoselectivity, influenced by the choice of reactants, catalysts, and reaction conditions. frontiersin.orgwhiterose.ac.uk For instance, the aza-Michael addition of amines to dimethyl itaconate has been studied, where the formation of specific diastereomers can be controlled. frontiersin.orgnih.gov Similarly, the alkylation of enolates derived from protected glutamic acid diesters can provide access to 4-substituted derivatives with varying degrees of diastereoselectivity depending on the N-protecting group and reaction conditions. orgsyn.org

Enantioselective approaches aim to produce a single enantiomer of a chiral molecule. For scaffolds related to the target compound, this is often achieved through the use of chiral catalysts or auxiliaries. Asymmetric Michael additions, for example, catalyzed by chiral organocatalysts, have been successfully employed for the synthesis of optically active glutamic acid derivatives. ucj.org.ua The enantioselective allylation of α-amino esters has also been developed, providing access to α-quaternary chiral glutamic acid derivatives with high stereocontrol. acs.org These strategies could be adapted to introduce chirality into the pent-2-enedioate backbone.

Chemoenzymatic Syntheses and Biocatalytic Transformations

The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, are versatile biocatalysts for ester synthesis and modification. nih.govelsevierpure.comtaylorfrancis.com

Lipase-catalyzed esterification or transesterification represents a direct and environmentally friendly route to 1,5-dimethyl (2E)-pent-2-enedioate. This could involve the direct esterification of (2E)-pent-2-enedioic acid (glutaconic acid) with methanol, or the transesterification of another ester of glutaconic acid. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze such reactions under mild, often solvent-free conditions, with high efficiency. acs.orgnih.gov The enzymatic approach can also be highly chemoselective, targeting specific functional groups in a molecule.

Furthermore, biocatalytic transformations can be employed for the kinetic resolution of racemic mixtures of substituted pent-2-enedioates. In a kinetic resolution, a lipase would selectively hydrolyze one enantiomer of a racemic ester mixture, leaving the other enantiomer in high enantiomeric excess. This technique is a cornerstone of industrial biocatalysis for the production of single-enantiomer pharmaceuticals and fine chemicals. taylorfrancis.com While 1,5-dimethyl (2E)-pent-2-enedioate is achiral, this methodology would be crucial for the synthesis of its chiral derivatives. The synthesis of flavonoid esters and other biologically active molecules has been successfully achieved using lipase-catalyzed methods, highlighting the broad applicability of this approach. nih.gov

The table below summarizes potential chemoenzymatic approaches for the synthesis and modification of the target compound and its derivatives.

Biocatalytic MethodEnzymeTransformationPotential Application
EsterificationLipase (e.g., CALB)(2E)-Pent-2-enedioic acid + Methanol → 1,5-Dimethyl (2E)-pent-2-enedioateDirect synthesis of the target compound.
TransesterificationLipase (e.g., CALB)Other glutaconic ester + Methanol → 1,5-Dimethyl (2E)-pent-2-enedioateAlternative synthesis of the target compound. nih.gov
Kinetic ResolutionLipaseRacemic substituted dimethyl pent-2-enedioate → Enantioenriched ester + Hydrolyzed enantiomerEnantioselective synthesis of chiral derivatives.

Advanced Spectroscopic and Structural Elucidation of 1,5 Dimethyl 2e Pent 2 Enedioate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. Various NMR techniques have been employed to study 1,5-dimethyl (2E)-pent-2-enedioate, revealing detailed information about its atomic connectivity and spatial arrangement.

Proton (¹H) NMR for Chemical Shift Anisotropy and Coupling Constants

Carbon-13 (¹³C) NMR for Olefinic Carbon Characterization

Carbon-13 (¹³C) NMR spectroscopy is instrumental in identifying the carbon framework of a molecule. In the case of 1,5-dimethyl (2E)-pent-2-enedioate, the ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms due to their unique chemical environments. docbrown.info The olefinic carbons (C2 and C3) would resonate at a higher chemical shift compared to the sp³ hybridized carbons. docbrown.info The carbonyl carbons of the ester groups would appear at the highest chemical shift values. The different chemical environments of the carbon atoms in the molecule result in five distinct signals in the ¹³C NMR spectrum. docbrown.info

Carbon Atom Predicted ¹³C Chemical Shift (ppm)
C1 (ester methyl)~52
C2 (olefinic CH)~125-145
C3 (olefinic CH)~120-140
C4 (CH₂)~35
C5 (carbonyl)~170
C6 (ester methyl)~52
C7 (carbonyl)~165

Note: The table presents predicted chemical shift ranges based on general principles of ¹³C NMR spectroscopy.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the stereochemistry of complex molecules. libretexts.orgslideshare.net

COSY (Correlation Spectroscopy): A COSY experiment on 1,5-dimethyl (2E)-pent-2-enedioate would reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This would confirm the connectivity between the olefinic protons and the adjacent methylene (B1212753) protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the chemical shifts of protons directly bonded to carbon atoms. This technique would allow for the direct assignment of the proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly coupled through bonds. For 1,5-dimethyl (2E)-pent-2-enedioate, a NOESY spectrum would show a cross-peak between the two olefinic protons, confirming their trans relationship due to their spatial proximity.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For 1,5-dimethyl (2E)-pent-2-enedioate, HRMS would confirm its elemental composition as C₇H₁₀O₄ by providing an exact mass of 158.0579 g/mol . angenechemical.com This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational properties of molecules such as 1,5-dimethyl (2E)-pent-2-enedioate. While specific, peer-reviewed IR and Raman spectra for 1,5-dimethyl (2E)-pent-2-enedioate are not widely available in public databases, the expected vibrational modes can be predicted based on the analysis of structurally related compounds and the fundamental principles of vibrational spectroscopy.

The key functional groups present in 1,5-dimethyl (2E)-pent-2-enedioate are the α,β-unsaturated ester and the C=C double bond. The vibrational modes associated with these groups give rise to characteristic peaks in the IR and Raman spectra.

Expected Vibrational Frequencies:

The IR spectrum is expected to be dominated by absorptions arising from changes in the dipole moment of the molecule during vibration. Key expected IR absorption bands include:

C=O Stretching: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ for the carbonyl group of the ester. The conjugation with the C=C double bond may slightly lower this frequency compared to a saturated ester.

C=C Stretching: A medium to weak absorption is expected around 1640-1680 cm⁻¹ for the C=C double bond. In the trans configuration, this band may be stronger in the Raman spectrum due to the symmetry of the vibration.

C-O Stretching: Two distinct C-O stretching vibrations are expected for the ester group. The C-O single bond stretch adjacent to the carbonyl group (O=C-O) typically appears in the 1200-1300 cm⁻¹ region, while the O-CH₃ stretch is found around 1000-1100 cm⁻¹.

=C-H Bending: The out-of-plane bending vibration of the hydrogens on the trans double bond is expected to produce a strong and characteristic absorption in the range of 960-980 cm⁻¹. This band is often used to confirm the trans stereochemistry of the double bond.

CH₂ and CH₃ Vibrations: Stretching and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups will appear in their characteristic regions, typically around 2850-3000 cm⁻¹ for stretching and 1375-1470 cm⁻¹ for bending.

The Raman spectrum, which is sensitive to changes in polarizability, would complement the IR data. The C=C stretching vibration is expected to be a strong band in the Raman spectrum. The C=O stretching vibration would also be present, although its intensity can vary.

Conformational Insights:

Analysis of the vibrational spectra can also provide insights into the conformational flexibility of the molecule, particularly concerning rotation around the C-C single bonds. Different conformers may exhibit slight shifts in their vibrational frequencies, and in some cases, the appearance or disappearance of certain bands.

Table 1: Predicted IR and Raman Vibrational Frequencies for 1,5-Dimethyl (2E)-pent-2-enedioate

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
C=O (ester)Stretching1720-1740 (Strong)1720-1740 (Medium)
C=C (alkene)Stretching1640-1680 (Medium-Weak)1640-1680 (Strong)
C-O (ester)Stretching (O=C-O)1200-1300 (Strong)Present
C-O (ester)Stretching (O-CH₃)1000-1100 (Medium)Present
=C-H (trans)Bending (Out-of-plane)960-980 (Strong)Weak or Absent
C-H (alkene)Stretching~3030 (Medium)~3030 (Medium)
C-H (alkane)Stretching2850-3000 (Medium)2850-3000 (Strong)
CH₂Bending (Scissoring)~1465 (Medium)Present
CH₃Bending (Asymmetric)~1440 (Medium)Present
CH₃Bending (Symmetric)~1380 (Medium)Present

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

As of the current date, a published crystal structure for 1,5-dimethyl (2E)-pent-2-enedioate is not available in the Cambridge Structural Database (CSD) or other public repositories. However, valuable insights into its likely solid-state structure can be inferred from the crystal structure of its parent dicarboxylic acid, (2E)-pent-2-enedioic acid (glutaconic acid).

In the crystal structure of (2E)-pent-2-enedioic acid, the molecules are typically planar and form hydrogen-bonded dimers through their carboxylic acid groups. For the dimethyl ester, the absence of the acidic protons precludes the formation of such strong hydrogen-bonded dimers. Instead, the crystal packing would be dictated by weaker intermolecular interactions.

Expected Solid-State Features:

Molecular Conformation: The molecule is expected to adopt a largely planar conformation in the solid state to maximize packing efficiency. The trans configuration of the double bond would be confirmed by the dihedral angle around the C=C bond being close to 180°.

Intermolecular Interactions: The primary intermolecular forces governing the crystal packing would be dipole-dipole interactions between the ester carbonyl groups and van der Waals forces. Weak C-H···O interactions, where a hydrogen atom from a methyl or methylene group interacts with a carbonyl oxygen of a neighboring molecule, are also likely to play a role in stabilizing the crystal structure.

Hypothetical Crystallographic Data Table:

Should a crystal structure of 1,5-dimethyl (2E)-pent-2-enedioate be determined, the data would be presented in a format similar to the table below. The values provided are hypothetical and serve as an example of the type of information that would be obtained.

Table 2: Hypothetical Crystallographic Data for 1,5-Dimethyl (2E)-pent-2-enedioate

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1005
Z4
Density (calculated) (g/cm³)1.045
C=O Bond Length (Å)1.21
C=C Bond Length (Å)1.33
C-O Bond Length (ester) (Å)1.34, 1.45
C=C-C=O Torsion Angle (°)~180

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration of Chiral Derivatives

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds.

While 1,5-dimethyl (2E)-pent-2-enedioate itself is achiral, the introduction of chiral centers into its derivatives would render them optically active and amenable to study by CD spectroscopy. For instance, the synthesis of chiral derivatives of glutaconic acid has been a subject of interest in asymmetric synthesis.

Application to Chiral Derivatives:

Consider a chiral derivative of 1,5-dimethyl (2E)-pent-2-enedioate, for example, where a substituent is introduced at one of the stereogenic centers. The CD spectrum of such a compound would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores within the molecule.

Chromophores: The primary chromophore in these derivatives is the α,β-unsaturated ester system. The π → π* and n → π* electronic transitions of this chromophore are expected to be CD active.

Absolute Configuration: The sign and intensity of the Cotton effects can be correlated with the absolute configuration (R or S) of the stereogenic centers. This correlation can be established through empirical rules or by comparison with the CD spectra of structurally related compounds of known absolute configuration. Theoretical calculations of CD spectra using methods like Time-Dependent Density Functional Theory (TD-DFT) are also powerful tools for assigning the absolute configuration.

Hypothetical Circular Dichroism Data:

For a hypothetical chiral derivative, the CD spectrum might display a positive Cotton effect for the π → π* transition and a negative one for the n → π* transition, or vice versa, depending on the absolute configuration and the conformation of the molecule.

Table 3: Hypothetical Circular Dichroism Data for a Chiral Derivative of 1,5-Dimethyl (2E)-pent-2-enedioate

Electronic TransitionWavelength (nm)Sign of Cotton Effect
n → π~240Negative
π → π~210Positive

This information would be crucial in assigning the absolute stereochemistry of the newly synthesized chiral molecules.

Reaction Mechanisms and Reactivity Profiles of the 2e Pent 2 Enedioate Moiety

Electrophilic Additions to the α,β-Unsaturated Ester System

Electrophilic addition reactions to the double bond of 1,5-dimethyl (2E)-pent-2-enedioate are generally less favorable. The electron-withdrawing nature of the two ester groups deactivates the π-system, reducing its nucleophilicity and thus its reactivity towards electrophiles. Reactions such as hydrohalogenation or bromination, which are typically rapid with simple alkenes, would be expected to proceed slowly, if at all, with this substrate under standard conditions. rsc.org

For an electrophilic attack to occur, highly reactive electrophiles or forcing reaction conditions would likely be necessary. The initial attack of an electrophile (E+) would lead to a carbocation intermediate. According to Markovnikov's rule, the electrophile would add to the α-carbon to form a more stable carbocation at the β-position, which is stabilized by resonance with the carbonyl group of the ester at position 1. However, this resonance stabilization is counteracted by the inductive electron-withdrawing effect of the same ester group. The subsequent attack of the nucleophile (X-) would complete the addition. Due to the deactivation of the double bond, such reactions are not commonly reported for dimethyl glutaconate.

Nucleophilic Additions and Conjugate Additions (Michael Type Reactions)

The most significant and widely utilized aspect of the reactivity of 1,5-dimethyl (2E)-pent-2-enedioate is its behavior as a Michael acceptor. masterorganicchemistry.comwikipedia.org The polarization of the molecule makes the β-carbon highly electrophilic and susceptible to conjugate (1,4-) addition by a wide range of soft nucleophiles. youtube.com This class of reactions is fundamental in carbon-carbon and carbon-heteroatom bond formation. wikipedia.org

The general mechanism involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. This results in the formation of a resonance-stabilized enolate intermediate, which is then protonated, typically by the solvent or upon acidic workup, to yield the final addition product. masterorganicchemistry.com

The chemoselectivity and regioselectivity of nucleophilic additions to dimethyl glutaconate are influenced by the nature of the nucleophile and the reaction conditions.

Hard vs. Soft Nucleophiles: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct (1,2-) addition to one of the carbonyl groups of the ester. This is due to the high charge density on the nucleophile, leading to a rapid, irreversible attack at the harder electrophilic center, the carbonyl carbon. In contrast, soft nucleophiles, which include enolates, amines, and thiols, preferentially undergo conjugate (1,4-) addition to the softer electrophilic β-carbon. youtube.com

Aza-Michael Additions: The addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a key method for synthesizing β-amino esters. Studies on the related compound, dimethyl itaconate, have shown that the reaction mechanism and the potential for substrate isomerization are influenced by the choice of catalyst, solvent, and the concentration of the amine. researchgate.net For dimethyl glutaconate, the reaction with primary or secondary amines is expected to proceed via conjugate addition to yield 3-amino-pentanedioates.

Thia-Michael Additions: Thiols are excellent soft nucleophiles and readily undergo conjugate addition to Michael acceptors like dimethyl glutaconate. nih.gov These reactions are often reversible, particularly under basic conditions, a property that is exploited in dynamic combinatorial chemistry. nih.govrsc.org The addition of a thiol (RSH) to dimethyl glutaconate would yield the corresponding 3-thioether derivative.

Addition of Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors. wikipedia.org The reaction of dimethyl malonate with an α,β-unsaturated ester like dimethyl glutaconate, in the presence of a base, would lead to the formation of a new carbon-carbon bond at the β-position, resulting in a substituted glutarate derivative.

A summary of expected regioselectivity for different nucleophiles is presented in the table below.

Nucleophile TypeExampleExpected Addition TypeProduct Class
Hard Carbon NucleophileMethylmagnesium Bromide1,2-AdditionTertiary Alcohol (after workup)
Soft Carbon NucleophileDimethyl Malonate Enolate1,4-Addition (Michael)Substituted Glutarate
Amine (N-Nucleophile)Piperidine (B6355638)1,4-Addition (Aza-Michael)β-Amino Diester
Thiol (S-Nucleophile)Thiophenol1,4-Addition (Thia-Michael)β-Thioether Diester

When a nucleophile adds to the β-carbon of dimethyl glutaconate, a new stereocenter is created. If the nucleophile itself is chiral or if a chiral catalyst is used, the reaction can proceed with high stereoselectivity.

Diastereoselectivity: In cases where the nucleophile already contains a stereocenter, the addition can lead to the formation of diastereomers. The facial selectivity of the attack on the planar α,β-unsaturated system is influenced by steric and electronic factors of both the substrate and the nucleophile. For instance, the Michael addition of β-lactone enolates to the similar compound dimethyl maleate (B1232345) has been shown to proceed with high diastereoselectivity. rsc.org

Enantioselectivity: The use of chiral organocatalysts has become a powerful tool for achieving enantioselective Michael additions. mdpi.com For example, chiral amines or thiourea-based catalysts can activate the Michael acceptor and guide the nucleophile to attack one face of the molecule preferentially. While specific studies on enantioselective additions to dimethyl glutaconate are not widely reported, research on similar acceptors like chalcones and nitroolefins demonstrates that high enantiomeric excesses can be achieved. mdpi.com The organocatalytic activation of the closely related diethyl glutaconate has been used for the diastereo- and enantioselective synthesis of substituted pyrrolidines. mdpi.com

The stereochemical outcome is often rationalized by considering the transition state models, where the catalyst, nucleophile, and substrate assemble in a way that minimizes steric hindrance and maximizes stabilizing interactions.

Pericyclic Reactions Involving the Diester Framework

The (2E)-pent-2-enedioate moiety can participate in pericyclic reactions, most notably as the 2π-electron component (dienophile) in Diels-Alder cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. nih.gov The electron-deficient double bond of 1,5-dimethyl (2E)-pent-2-enedioate, due to the two electron-withdrawing ester groups, makes it an excellent dienophile for reactions with electron-rich dienes. nih.gov

The reaction is concerted and highly stereospecific. The trans geometry of the double bond in the dienophile is retained in the product, leading to the formation of a cyclohexene (B86901) derivative where the two methoxycarbonyl groups are trans to each other.

A classic example of a diene that would readily react with dimethyl glutaconate is the highly reactive cyclopentadiene (B3395910). The reaction would yield a bicyclic adduct. Another example is the reaction with furan (B31954), although furan is less reactive due to its aromatic character. researchgate.netyoutube.com Anthracene also undergoes Diels-Alder reactions at its central ring with reactive dienophiles. nih.gov

The general scheme for the Diels-Alder reaction of 1,5-dimethyl (2E)-pent-2-enedioate with a generic diene is shown below:

DieneDienophileExpected Product
1,3-Butadiene1,5-Dimethyl (2E)-pent-2-enedioatetrans-4,5-Bis(methoxycarbonyl)cyclohexene
Cyclopentadiene1,5-Dimethyl (2E)-pent-2-enedioateDimethyl endo/exo-bicyclo[2.2.1]hept-5-ene-2,3-trans-dicarboxylate
Furan1,5-Dimethyl (2E)-pent-2-enedioateDimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-trans-dicarboxylate

Sigmatropic rearrangements are concerted intramolecular reactions where a sigma bond migrates across a π-electron system. libretexts.orglibretexts.org The 1,5-dimethyl (2E)-pent-2-enedioate framework itself does not typically undergo sigmatropic rearrangements. However, derivatives of this compound can be designed to participate in such reactions.

A notable example is the Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org One could envision a synthetic route where one of the ester groups of dimethyl glutaconate is converted to an allyl alcohol, which could then be transformed into an allyl vinyl ether derivative. This derivative would be a substrate for a Claisen rearrangement upon heating, leading to a new C-C bond and a rearranged carbon skeleton.

Similarly, the Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene. libretexts.org A derivative of dimethyl glutaconate containing an appropriately positioned 1,5-diene moiety could potentially undergo this type of transformation. While there are no direct reports of sigmatropic rearrangements of 1,5-dimethyl (2E)-pent-2-enedioate in the literature, the principles of these reactions suggest that appropriately modified derivatives could serve as substrates for these powerful synthetic transformations. rsc.org

Cyclization Reactions and Annulation Strategies

The arrangement of functional groups in 1,5-dimethyl (2E)-pent-2-enedioate, trans, offers a template for the construction of cyclic and polycyclic systems. Both intramolecular and sequential reactions can be employed to build new ring structures.

Domino and Cascade Reaction Sequences

Domino reactions, also known as cascade reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation. nih.gov The electrophilic nature of the double bond in this compound, makes it a suitable candidate for participating in such sequences.

A notable example is the pseudo-multicomponent reaction between dimethyl glutaconate, an isomer of the title compound, and aromatic aldehydes. academie-sciences.fr This reaction, induced by phenylzinc bromide, proceeds through an aldol (B89426)/aldol/elimination/lactonization domino process to yield unsaturated trisubstituted δ-valerolactones. academie-sciences.fr A similar reactivity can be anticipated for this compound, under appropriate conditions.

Domino reactions can also be initiated by the Michael addition of a nucleophile to the activated double bond. For instance, the reaction with dimethyl acetone-1,3-dicarboxylate can lead to complex benzophenone (B1666685) derivatives through a sequence of Michael addition, ring cleavage, and subsequent Knoevenagel condensation. nih.gov The regioselectivity of these reactions is often dependent on the nature of the substituents and the reaction conditions. nih.gov

ReactantsCatalyst/PromoterKey StepsProduct Type
This compound + Aromatic AldehydePhenylzinc BromideAldol/LactonizationDihydropyranone
This compound + Dimethyl acetone-1,3-dicarboxylateBaseMichael/Ring Cleavage/KnoevenagelSubstituted Benzophenone

Isomerization Processes and Olefin Metathesis

The carbon-carbon double bond in this compound, is susceptible to isomerization and can participate in olefin metathesis reactions, offering pathways to stereoisomers and more complex molecules.

E/Z Isomerization Pathways

The conversion of the thermodynamically more stable E-isomer of 1,5-dimethyl (2E)-pent-2-enedioate to the less stable Z-isomer is an important transformation. This can be achieved through various methods, including photochemical and metal-catalyzed processes. rsc.orgnih.gov

Visible-light-promoted photocatalytic E-to-Z isomerization presents a metal-free and environmentally friendly approach. rsc.org This method can be applied to both electron-rich and electron-deficient alkenes. rsc.org Palladium(II)-catalyzed isomerization is another common method, although its mechanism with non-conjugated alkenes is still a subject of research. nih.govchemrxiv.org For unactivated olefins, the isomerization is believed to proceed through a monometallic nucleopalladation mechanism. nih.govchemrxiv.org

MethodCatalyst/ConditionsProductSelectivity
Photocatalytic IsomerizationVisible Light, Photosensitizer1,5-dimethyl (2Z)-pent-2-enedioateHigh Z:E ratio
Metal-Catalyzed IsomerizationPd(OAc)₂1,5-dimethyl (2Z)-pent-2-enedioateDependent on conditions

Cross-Metathesis and Ring-Closing Metathesis Reactions

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org This reaction can be categorized into cross-metathesis (CM) and ring-closing metathesis (RCM). nih.gov

Cross-metathesis of this compound, with a terminal alkene would lead to the formation of a new, longer-chain unsaturated diester. The efficiency of such reactions can be high, with the reaction being driven forward by the release of a volatile byproduct like ethylene. illinois.edu For instance, the cross-metathesis of methyl 10-undecenoate with dimethyl maleate has been shown to proceed in nearly quantitative yields. rsc.org

Ring-closing metathesis is an intramolecular variation used to synthesize cyclic compounds. wikipedia.orgorganic-chemistry.org To apply RCM, the this compound, moiety would need to be incorporated into a larger molecule containing another terminal alkene. The reaction would then lead to the formation of a macrocyclic diester. The E/Z selectivity of the newly formed double bond is often dependent on the ring strain of the product. organic-chemistry.org

Reaction TypeReactantsCatalystProduct
Cross-MetathesisThis compound + EthyleneGrubbs' CatalystSelf-metathesis products
Ring-Closing MetathesisDiene-containing derivative of 1,5-dimethyl (2E)-pent-2-enedioateHoveyda-Grubbs CatalystMacrocyclic unsaturated diester

Radical-Mediated Transformations

The electron-deficient double bond of this compound, is a good acceptor for radical species. Radical-mediated transformations offer an alternative to traditional ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are often initiated by light or a radical initiator.

The addition of a carbon-centered radical to the double bond would generate a new radical species at the α- or β-position, which can then be trapped by another molecule or undergo further intramolecular reactions. For example, a radical relay strategy could be employed for the difunctionalization of the alkene. mdpi.com This could involve the addition of an aryl radical followed by an intramolecular cyclization or trapping by another radical species.

Visible-light-driven photoredox catalysis has emerged as a powerful tool for radical reactions, allowing for the formation of multiple C-C bonds in a single step under mild conditions. mdpi.com Such a strategy could be used for the dialkylation of the alkene in this compound.

Reaction TypeInitiator/CatalystIntermediateProduct
Radical AdditionAIBN, R• sourceα- or β- substituted radicalFunctionalized diester
Photoredox DialkylationVisible light, photocatalystRadical anionPolysubstituted diester

Photochemical Reactions

The primary photochemical process for α,β-unsaturated esters like 1,5-dimethyl (2E)-pent-2-enedioate is the reversible isomerization between the (E)- and (Z)-diastereomers. This reaction can be initiated either by direct irradiation or through the use of a photosensitizer.

Direct Irradiation:

Upon direct absorption of a photon, the (2E)-pent-2-enedioate moiety is excited from the ground state (S₀) to an excited singlet state (S₁). In this excited state, the rotational barrier around the C=C double bond is significantly reduced, allowing for rotation to the perpendicular geometry, which is considered a key intermediate in the isomerization process. From this perpendicular state, the molecule can relax back to the ground state as either the (E)- or the (Z)-isomer. This process continues until a photostationary state is reached, which is a dynamic equilibrium mixture of the (E)- and (Z)-isomers where the rates of the forward and reverse isomerization reactions are equal. taylorandfrancis.com The composition of the photostationary state is dependent on the excitation wavelength and the solvent.

Sensitized Irradiation:

In the presence of a triplet photosensitizer, such as benzophenone or acetophenone (B1666503), the isomerization can proceed through a different pathway. nih.gov The sensitizer (B1316253) absorbs the light and is promoted to its excited singlet state, which then undergoes efficient intersystem crossing to the triplet state (T₁). The triplet sensitizer can then transfer its energy to the (2E)-pent-2-enedioate molecule, promoting it to its triplet state. Similar to the excited singlet state, the triplet state has a lower rotational barrier around the C=C bond, facilitating isomerization. The system will eventually reach a photostationary state, with the isomer ratio depending on the triplet energy of the sensitizer and the energies of the (E)- and (Z)-triplet states of the pent-2-enedioate. nih.gov

Reactivity Profile of a Related Compound:

For instance, the photostationary state ratios for related chiral pentenoates have been determined, showing a predominance of the thermodynamically more stable isomer in some cases. nih.gov Furthermore, laser flash photolysis studies have enabled the detection of transient triplet species, with lifetimes that are notably long for enoate-derived triplets. nih.gov

Table 4.7.1: Photochemical Data for a Related Chiral 2-Pentenoate Ester

PropertyValueConditions
Photostationary-State Ratio (Z/E) Predominance of the thermodynamically more stable isomerStationary irradiation in various solvents
Triplet Lifetime (τ) 1-20 µsLaser flash photolysis
Quenching Rate Constants Determined for benzophenone and acetophenone sensitizersStern-Volmer quenching studies
Data is for a related chiral 2-pentenoate ester and is presented as an illustrative example of the expected reactivity profile. nih.gov

The photochemical reactions of the (2E)-pent-2-enedioate moiety are a key aspect of its chemical behavior, with E/Z isomerization being the principal transformation under UV irradiation. The exact parameters of this isomerization, such as quantum yields and photostationary state compositions for this compound, would require specific experimental investigation.

Computational and Theoretical Investigations of 1,5 Dimethyl 2e Pent 2 Enedioate

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Energetics

The electronic structure and energetics of 1,5-dimethyl (2E)-pent-2-enedioate are fundamental to understanding its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for this purpose.

DFT methods, such as B3LYP and M06-2X, are often used to calculate the electronic properties of organic molecules. These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's chemical reactivity and electronic transitions. For 1,5-dimethyl (2E)-pent-2-enedioate, the conjugated system is expected to influence these frontier orbitals significantly.

Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide alternative approaches to studying the electronic structure. While computationally more demanding, they can offer benchmark data for comparison with DFT results. These calculations can also be used to determine various energetic properties, such as the heat of formation and total electronic energy, which are essential for thermodynamic analysis.

Table 1: Representative Calculated Electronic Properties of 1,5-Dimethyl (2E)-pent-2-enedioate

PropertyComputational MethodBasis SetCalculated Value (a.u.)
Total Electronic EnergyDFT/B3LYP6-31G(d)(Value not available in search results)
HOMO EnergyDFT/B3LYP6-31G(d)(Value not available in search results)
LUMO EnergyDFT/B3LYP6-31G(d)(Value not available in search results)
HOMO-LUMO GapDFT/B3LYP6-31G(d)(Value not available in search results)

Conformational Analysis and Energy Landscapes of the Diester

The presence of several single bonds in 1,5-dimethyl (2E)-pent-2-enedioate allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to map the potential energy surface associated with rotations around these bonds.

Computational methods can systematically explore the conformational space by rotating the dihedral angles of the molecule and calculating the energy of each resulting conformer. This process generates a potential energy landscape, which reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. For 1,5-dimethyl (2E)-pent-2-enedioate, key rotations would be around the C-C single bonds adjacent to the ester groups. The planarity of the conjugated system is a significant factor influencing the conformational preferences.

Table 2: Hypothetical Relative Energies of Key Conformations of 1,5-Dimethyl (2E)-pent-2-enedioate

Conformer DescriptionDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)
Fully Planar (s-trans, s-trans)1801800.0 (Global Minimum)
s-cis, s-trans0180(Value not available in search results)
s-trans, s-cis1800(Value not available in search results)
s-cis, s-cis00(Value not available in search results)

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is instrumental in predicting and interpreting the spectroscopic properties of molecules.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental data to confirm the molecular structure. For 1,5-dimethyl (2E)-pent-2-enedioate, the chemical shifts of the vinylic protons and carbons are particularly characteristic.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using quantum chemical methods. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. For this diester, the characteristic C=O and C=C stretching frequencies are of primary interest and can be accurately predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis). These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions, which for 1,5-dimethyl (2E)-pent-2-enedioate would likely involve π-π* transitions within the conjugated system.

Table 3: Predicted Spectroscopic Data for 1,5-Dimethyl (2E)-pent-2-enedioate

SpectrumParameterPredicted Value
¹H NMRChemical Shift (vinylic H)(Value not available in search results)
¹³C NMRChemical Shift (C=O)(Value not available in search results)
IRC=O Stretching Frequency(Value not available in search results)
UV-Visλmax(Value not available in search results)

Computational Elucidation of Reaction Mechanisms and Transition States

As an α,β-unsaturated ester, 1,5-dimethyl (2E)-pent-2-enedioate can participate in various chemical reactions, most notably Michael additions. Computational chemistry is a powerful tool to elucidate the mechanisms of these reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For the Michael addition of a nucleophile to 1,5-dimethyl (2E)-pent-2-enedioate, calculations can model the approach of the nucleophile, the formation of the new carbon-nucleophile bond, and the subsequent protonation steps. These studies can reveal whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govnih.gov

Table 4: Hypothetical Activation Energies for a Michael Addition to 1,5-Dimethyl (2E)-pent-2-enedioate

Reaction StepComputational MethodBasis SetActivation Energy (kcal/mol)
Nucleophilic AttackDFT/B3LYP6-31+G(d,p)(Value not available in search results)
Proton TransferDFT/B3LYP6-31+G(d,p)(Value not available in search results)

Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions of 1,5-dimethyl (2E)-pent-2-enedioate are crucial for understanding its physical properties, such as its boiling point and solubility, as well as its behavior in condensed phases.

While this molecule does not have strong hydrogen bond donors, the carbonyl oxygens can act as hydrogen bond acceptors. Computational studies can model the interaction of the diester with hydrogen bond donors, like water or alcohols, to determine the geometry and energy of these interactions.

The planar, electron-deficient π-system of the molecule could potentially engage in π-π stacking interactions with other aromatic or conjugated systems. Computational methods, particularly those that properly account for dispersion forces (e.g., DFT-D methods), can be used to calculate the strength and geometry of these interactions.

Solvent Effects on Reactivity and Conformation

The conformation and reactivity of 1,5-dimethyl (2E)-pent-2-enedioate can be significantly influenced by the solvent. Computational models can account for solvent effects in two main ways: explicitly and implicitly.

Explicit solvent models involve surrounding the solute molecule with a number of solvent molecules and performing calculations on the entire system. This approach can provide detailed information about specific solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally less expensive and is effective for modeling the bulk electrostatic effects of the solvent. rsc.orgnih.gov

These models can be used to study how the conformational equilibrium of the diester shifts in different solvents and how the activation energies of its reactions are altered by the solvent environment. For instance, polar solvents might stabilize charged transition states, thereby accelerating certain reactions.

Derivatization and Complex Molecular Syntheses Utilizing 1,5 Dimethyl 2e Pent 2 Enedioate As a Precursor

Hydrolysis and Transesterification Reactions of the Methyl Ester Groups

The ester groups of 1,5-dimethyl (2E)-pent-2-enedioate are susceptible to hydrolysis and transesterification, fundamental reactions for modifying the carboxyl functionalities.

Hydrolysis of the diester to its corresponding dicarboxylic acid, (2E)-pent-2-enedioic acid (trans-glutaconic acid), can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the diester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. Base-mediated hydrolysis, or saponification, is carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield the dicarboxylic acid.

Transesterification allows for the conversion of the methyl esters to other alkyl esters. This process is typically catalyzed by an acid or a base and involves reacting the diester with an excess of a different alcohol. For instance, treatment with ethanol (B145695) in the presence of an acid catalyst would yield 1,5-diethyl (2E)-pent-2-enedioate. The equilibrium of this reaction is driven towards the product side by using the desired alcohol as the solvent.

Reaction TypeReagents and ConditionsProduct
Hydrolysis1. NaOH (aq), Heat2. H₃O⁺(2E)-pent-2-enedioic acid
TransesterificationR-OH (excess), Acid or Base catalyst, Heat1,5-dialkyl (2E)-pent-2-enedioate

Reduction Reactions of the Ester and Olefinic Functionalities

The ester and alkene groups in 1,5-dimethyl (2E)-pent-2-enedioate can be selectively or fully reduced using various reducing agents.

Reduction of the ester groups can lead to either aldehydes or alcohols. The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (typically -78 °C) allows for the partial reduction of the esters to the corresponding dialdehyde, (2E)-pent-2-enedial. chemistrysteps.commasterorganicchemistry.com Careful control of stoichiometry (one equivalent of DIBAL-H per ester group) is crucial to prevent further reduction to the alcohol. chemistrysteps.com

Complete reduction of the ester functionalities to the corresponding diol, (2E)-pent-2-ene-1,5-diol, can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) . masterorganicchemistry.comyoutube.comyoutube.com This reaction is typically performed in an anhydrous etheral solvent.

Interestingly, the reduction of α,β-unsaturated esters with DIBAL-H can sometimes lead to the corresponding allylic alcohol, especially with excess reagent. youtube.com In the case of 1,5-dimethyl (2E)-pent-2-enedioate, this could potentially yield (2E)-pent-2-ene-1,5-diol.

The olefinic double bond can be reduced via catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This would saturate the carbon-carbon double bond to yield dimethyl pentanedioate (B1230348) (dimethyl glutarate).

Reaction TypeReagent(s)ProductFunctional Group Transformed
Partial ReductionDiisobutylaluminium hydride (DIBAL-H) (2 equiv.), -78 °C(2E)-pent-2-enedialEsters to Aldehydes
Full ReductionLithium aluminum hydride (LiAlH₄), then H₂O(2E)-pent-2-ene-1,5-diolEsters to Alcohols
HydrogenationH₂, Pd/CDimethyl pentanedioateAlkene to Alkane

Oxidation Reactions of the Olefinic Double Bond

The carbon-carbon double bond in 1,5-dimethyl (2E)-pent-2-enedioate is a site for various oxidation reactions, leading to a range of functionalized products.

Epoxidation of the double bond can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield dimethyl 2,3-epoxypentanedioate, a versatile intermediate for further transformations.

Dihydroxylation can be carried out to form dimethyl 2,3-dihydroxypentanedioate. This can be accomplished using reagents like osmium tetroxide (OsO₄) followed by a reductive workup, or under colder conditions with potassium permanganate (B83412) (KMnO₄).

Oxidative cleavage of the double bond through ozonolysis would break the pentene chain. masterorganicchemistry.com Reductive workup of the resulting ozonide with a reagent like dimethyl sulfide (B99878) (DMS) would yield methyl glyoxylate (B1226380) and methyl 3-oxopropanoate. pearson.com Ozonolysis of the related compound 2,4-dimethyl pent-2-ene has been studied, indicating the feasibility of this reaction. researchgate.netinfinitylearn.com

Oxidation ReactionReagent(s)Product
Epoxidationm-CPBADimethyl 2,3-epoxypentanedioate
Dihydroxylation1. OsO₄ 2. NaHSO₃Dimethyl 2,3-dihydroxypentanedioate
Ozonolysis (Reductive Workup)1. O₃ 2. (CH₃)₂SMethyl glyoxylate and Methyl 3-oxopropanoate

Functionalization of the Allylic and Homoallylic Positions

The allylic position (C4) of 1,5-dimethyl (2E)-pent-2-enedioate is activated for radical and other functionalization reactions.

Allylic bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light. masterorganicchemistry.comyoutube.com This reaction would introduce a bromine atom at the C4 position, yielding dimethyl 4-bromo-(2E)-pent-2-enedioate, a precursor for various nucleophilic substitution reactions. Studies on the allylic bromination of unsaturated esters have shown that isomerization can sometimes occur. rsc.org

Another method for allylic oxidation involves the use of selenium dioxide (SeO₂), which can introduce a hydroxyl group at the allylic position to form dimethyl 4-hydroxy-(2E)-pent-2-enedioate.

Functionalization at the homoallylic position (C5) is less common but can be envisioned through multi-step sequences.

Functionalization ReactionReagent(s)Product
Allylic BrominationN-Bromosuccinimide (NBS), Radical InitiatorDimethyl 4-bromo-(2E)-pent-2-enedioate
Allylic OxidationSelenium dioxide (SeO₂)Dimethyl 4-hydroxy-(2E)-pent-2-enedioate

Synthesis of Heterocyclic Compounds Incorporating the Pentenedioate Scaffold

1,5-Dimethyl (2E)-pent-2-enedioate and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. biosynth.com Its electrophilic nature at the β-carbon makes it an excellent Michael acceptor. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgunipd.it

Pyrazoles can be synthesized by the reaction of 1,3-dicarbonyl compounds with hydrazines. youtube.comslideshare.net While not a direct 1,3-dicarbonyl, the reactivity of dimethyl glutaconate allows for its use in the synthesis of pyrazole (B372694) derivatives. For example, its reaction with hydrazine (B178648) could potentially lead to pyrazolidinone derivatives which can be further modified. The synthesis of pyrazoles from related 1,2-diols has also been reported. rsc.org

Pyridazines are another class of heterocycles accessible from this precursor. liberty.eduorganic-chemistry.orgnih.gov The reaction of α,β-unsaturated esters with hydrazine derivatives can lead to the formation of pyridazinones. For instance, dimethyl glutaconate can react with hydrazine to form a six-membered ring.

Pyrimidines can also be synthesized, although this often requires a 1,3-dicarbonyl-type precursor. organic-chemistry.orgrsc.orgrsc.orgresearchgate.net However, the reaction of dimethyl glutaconate with certain amidine derivatives under specific conditions could potentially yield pyrimidine (B1678525) structures.

Furthermore, dimethyl glutaconate reacts with salicaldehyde in the presence of piperidine (B6355638) to form a coumarin-fused electron-deficient diene , showcasing its utility in constructing fused heterocyclic systems. chemicalbook.com It has also been used in the synthesis of phenanthridinone derivatives . rsc.orgsigmaaldrich.com

HeterocycleGeneral PrecursorsPotential Reaction with Dimethyl Glutaconate
Pyrazole1,3-Dicarbonyls + HydrazineReaction with hydrazine derivatives
Pyridazineα,β-Unsaturated esters + HydrazineReaction with hydrazine
Pyrimidine1,3-Dicarbonyls + AmidinesReaction with amidines
Coumarin-fused dieneSalicaldehydeReaction with salicaldehyde and piperidine
Phenanthridinone-Used in multi-step synthesis

Application in the Construction of Natural Product Analogues

The versatile reactivity of 1,5-dimethyl (2E)-pent-2-enedioate makes it a useful building block in the synthesis of analogues of natural products.

Its use in the synthesis of phenanthridinone derivatives provides a route to analogues of a class of alkaloids with various biological activities. rsc.orgsigmaaldrich.com

The structural motif of a five-carbon chain with oxygenation at both ends is present in various natural products. For example, the synthesis of prostaglandin analogues often involves intermediates with similar carbon skeletons. nih.gov While not a direct application, the transformations of 1,5-dimethyl (2E)-pent-2-enedioate can provide access to key fragments for the construction of such analogues.

The synthesis of certain steroid analogues might also employ intermediates derived from this diester, particularly for constructing parts of the side chain or for ring-forming reactions. nih.gov

Development of Novel Polymeric Materials Through Diester Polymerization Research

1,5-Dimethyl (2E)-pent-2-enedioate holds potential for the development of new polymeric materials.

One approach involves the reduction of the diester to (2E)-pent-2-ene-1,5-diol, as described in section 6.2. This diol can then be used as a monomer in condensation polymerization reactions. For instance, co-polymerization of this diol with a dicarboxylic acid or a diacyl chloride would lead to the formation of polyesters .

Similarly, the diol can be reacted with diamines in a catalytic process to synthesize polyamides . nih.govyoutube.comyoutube.com The presence of the double bond in the polymer backbone, originating from the pentenedioate precursor, offers a site for post-polymerization modification, such as cross-linking, which can be used to tune the material's properties.

Direct polymerization of the diester itself, for example, through radical polymerization across the double bond, could lead to polymers with pendant ester groups. These ester groups could then be hydrolyzed or otherwise modified to create functional polymers.

Polymer TypeMonomer(s) Derived from PrecursorPolymerization Method
Polyester(2E)-pent-2-ene-1,5-diol (from reduction) + Dicarboxylic acid/Diacyl chlorideCondensation Polymerization
Polyamide(2E)-pent-2-ene-1,5-diol (from reduction) + DiamineCatalytic Dehydrogenation
Functional Polymer1,5-Dimethyl (2E)-pent-2-enedioateRadical Polymerization

Future Directions and Emerging Research Areas for 2e Pent 2 Enedioate Chemistry

Sustainable Synthesis Routes and Green Chemistry Approaches

The future of chemical manufacturing is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and enhancement of energy efficiency. For dimethyl (2E)-pent-2-enedioate, this translates into a shift away from petrochemical-based syntheses towards more sustainable alternatives.

Renewable Feedstocks: A primary objective is the development of synthetic pathways that utilize renewable feedstocks. Biomass, a carbon-neutral resource, presents a promising origin for the carbon backbone of dicarboxylic acids. frontiersin.orgnih.gov Platform molecules derived from the fermentation or chemical conversion of lignocellulosic biomass, such as itaconic acid, fumaric acid, and muconic acid, are already being explored for the synthesis of unsaturated polyesters. researchgate.net Research is ongoing to engineer microbial strains, like Corynebacterium glutamicum, to produce a wider range of chemical building blocks from non-food biomass, which could be adapted for glutaconic acid production. frontiersin.org The transition from petroleum to bio-based feedstocks is a critical step towards creating a more sustainable chemical industry. acs.org

Atom Economy and Catalysis: Green synthesis routes aim to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. nih.govrsc.org Catalytic processes are central to achieving this goal. For instance, the direct synthesis of dimethyl carbonate, a potential green reagent, from CO2 and methanol (B129727) is an area of active research that boasts 100% atom economy. rsc.orgresearchgate.net The development of solid base catalysts, such as MgO, for the synthesis of related diesters like dimethyl glutarate from cyclobutanone (B123998) and dimethyl carbonate, highlights a move towards safer, recyclable catalytic systems that avoid the generation of salt byproducts. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Lipases, for example, have been successfully used in the synthesis of various dicarboxylic esters under mild conditions. beilstein-journals.orgnih.gov These enzymes can operate in nearly anhydrous organic solvents, such as hexane, and can be immobilized on supports to enhance stability and reusability. nih.gov The enzymatic synthesis of unsaturated aliphatic polyesters from bio-based monomers like dimethyl itaconate has demonstrated the potential of biocatalysts in creating green polymers. mdpi.com This approach could be readily adapted for the synthesis of dimethyl glutaconate, minimizing energy consumption and avoiding harsh chemical reagents.

ApproachKey PrinciplesPotential Advantage for Dimethyl (2E)-pent-2-enedioate
Renewable Feedstocks Utilization of biomass-derived platform molecules. frontiersin.orgresearchgate.netReduces reliance on fossil fuels and lowers carbon footprint. nih.govacs.org
High Atom Economy Designing reactions to minimize waste by incorporating most reactant atoms into the product. nih.govIncreases efficiency and reduces by-product formation. rsc.org
Biocatalysis Use of enzymes (e.g., lipases) to catalyze esterification. beilstein-journals.orgnih.govMild reaction conditions, high selectivity, and biodegradability. mdpi.com

Chemo- and Enantioselective Catalysis for Advanced Derivatization

The functional groups of dimethyl (2E)-pent-2-enedioate—a conjugated double bond and two ester moieties—provide multiple sites for chemical modification. Advanced derivatization through selective catalysis is key to unlocking its potential as a versatile building block.

Asymmetric Hydrogenation: A significant area of research is the asymmetric hydrogenation of the carbon-carbon double bond to produce chiral substituted succinic acid derivatives, which are valuable intermediates in pharmaceuticals. nih.gov While research directly on dimethyl glutaconate is limited, studies on the closely related dimethyl itaconate are highly relevant. Rhodium catalysts featuring chiral phosphine (B1218219) ligands, such as TangPhos, have achieved excellent enantioselectivity (up to 99% ee) in the hydrogenation of itaconic acid derivatives. nih.gov Similarly, iridium-based catalysts with P,N-ligands (Ir-MaxPHOX) have shown high performance in the asymmetric hydrogenation of a broad range of non-chelating olefins, a category to which dimethyl glutaconate belongs. ub.edu These catalysts are often air-stable and can be effective even at low catalyst loadings and pressures. ub.edu

Selective Transformations: The presence of two ester groups and a reactive double bond allows for a variety of chemo- and regioselective reactions. For example, Michael addition reactions can introduce a wide range of substituents at the β-position. Catalytic systems can be designed to favor specific transformations while leaving other functional groups intact. Palladium-catalyzed α,β-dehydrogenation of esters offers a route to create unsaturation, suggesting that the reverse reaction, selective hydrogenation, is highly controllable. organic-chemistry.org Furthermore, dicarboxylic acid monoesters have been used in regioselective cyclization reactions to synthesize medicinally important lactams, indicating the potential for dimethyl glutaconate to serve as a precursor to complex heterocyclic structures. mdpi.com

Integration into Flow Chemistry Methodologies

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comchimia.ch

Process Intensification: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. mdpi.com Reactions that are difficult or hazardous to conduct in batch, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely in a continuous flow setup. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) has been a major driver for the adoption of flow chemistry, demonstrating its capability for multi-step, telescoped processes that minimize purification steps. mit.edu

Application to Dimethyl (2E)-pent-2-enedioate: The synthesis and derivatization of dimethyl glutaconate are well-suited for flow chemistry. For instance, catalytic hydrogenations could be performed using packed-bed reactors containing a solid-supported catalyst, allowing for easy separation of the product and continuous reuse of the catalyst. The integration of chemo- and biocatalysis in a flow system is also a burgeoning field; self-sufficient heterogeneous biocatalysts have been used for the enantiodivergent reduction of β-keto esters in continuous flow, achieving high productivity and stability. rsc.org Such a system could be envisioned for the enantioselective reduction of a ketone derivative of dimethyl glutaconate. The transformation of renewable platform chemicals like levoglucosenone (B1675106) into valuable products using continuous-flow cascades further underscores the potential for sustainable and efficient production methodologies. nih.gov

FeatureAdvantage in Flow ChemistryRelevance to Dimethyl (2E)-pent-2-enedioate Chemistry
Precise Control Superior regulation of temperature, pressure, and mixing. mdpi.comImproved yields and selectivity in hydrogenation or derivatization reactions.
Enhanced Safety Small reaction volumes minimize risks with hazardous reagents or exothermic reactions.Enables exploration of a wider range of reaction conditions and reactive intermediates.
Scalability Production can be increased by running the system for longer periods. mdpi.comFacilitates seamless transition from laboratory-scale research to industrial production.
Automation Integration of in-line analysis and purification. mdpi.comStreamlines multi-step syntheses and improves process efficiency.

Exploration of Novel Reactivity and Transformation Pathways

The unique electronic and structural features of dimethyl (2E)-pent-2-enedioate make it a candidate for novel chemical transformations beyond simple derivatization of its existing functional groups.

Tandem and Cascade Reactions: The conjugated system is an ideal substrate for tandem reactions where multiple bonds are formed in a single operation. For example, a tandem Wittig-Michael reaction has been used to synthesize C-glycosyl acetates in a flow system, demonstrating a pathway where an unsaturated ester is formed and then undergoes an intramolecular conjugate addition. mdpi.com This suggests possibilities for intramolecular cyclizations or intermolecular multicomponent reactions involving dimethyl glutaconate to rapidly build molecular complexity.

Cycloaddition Reactions: The electron-deficient double bond of dimethyl glutaconate makes it a good dienophile in Diels-Alder reactions. This type of "click" reaction is highly efficient and atom-economical, often proceeding under mild conditions without a catalyst. nih.gov It could be used to construct complex cyclic and bicyclic structures, which are common motifs in natural products and pharmaceuticals.

New Catalytic Cycles: The development of new catalysts could unlock unprecedented reaction pathways. For example, nickel-based catalysts have been shown to enable α,β-dehydrogenation of carbonyl compounds through a novel β-C-H activation mechanism, a departure from traditional α-C-H functionalization. organic-chemistry.org Applying such innovative catalytic approaches to dimethyl glutaconate or its saturated counterpart could lead to new methods for its synthesis and interconversion with other valuable chemical intermediates.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity, thereby accelerating the discovery and optimization of new chemical processes. nih.gov

DFT Calculations: Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and model reaction pathways. researchgate.net For dimethyl (2E)-pent-2-enedioate, DFT calculations can be used to:

Elucidate the mechanism of catalytic reactions, such as asymmetric hydrogenation, by modeling the transition states and intermediates. ub.edu

Predict spectroscopic properties, aiding in the characterization of new derivatives.

Understand the factors controlling chemo- and regioselectivity in its reactions.

Machine Learning and Predictive Models: The rise of machine learning offers new possibilities for predictive chemistry. By training models on large datasets of chemical reactions, it is possible to predict the outcome of unknown reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.gov For a molecule like dimethyl glutaconate, machine learning models could be employed to:

Screen virtual libraries of catalysts for specific transformations, such as enantioselective derivatization.

Predict potential side products and help design cleaner reaction protocols.

Accelerate the discovery of new applications by predicting its reactivity with a wide range of partners.

The synergy between computational modeling and experimental work is crucial. Predictive models can guide experimental design, reducing the time and resources spent on trial-and-error approaches and paving the way for the rational design of novel catalysts and reaction pathways for (2E)-pent-2-enedioate chemistry. ub.edunih.gov

Q & A

Q. What are the recommended synthetic routes for 1,5-dimethyl (2E)-pent-2-enedioate, trans, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves esterification or transesterification under controlled conditions. For reproducibility, employ factorial design (e.g., varying temperature, catalyst concentration, and solvent polarity) to identify critical parameters . Document raw and processed data (e.g., yields, reaction times) in appendices, with key results in the main text for transparency . Use kinetic studies to refine reaction pathways and validate purity via chromatographic methods (HPLC/GC-MS) .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR : Compare experimental 1H^1H- and 13C^{13}C-NMR chemical shifts with computational predictions (DFT calculations) to verify the (2E)-configuration. Integration ratios should align with expected proton environments .
  • IR : Monitor ester carbonyl stretches (~1740 cm1^{-1}) and C=C vibrations (~1650 cm1^{-1}) to detect undesired side products (e.g., cis isomers or hydrolysis derivatives) .
  • Purity : Use melting point analysis and chiral chromatography to differentiate stereoisomers and quantify impurities .

Q. What stability considerations are critical for storing this compound, and how should degradation be monitored?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Analyze samples periodically via UV-Vis spectroscopy (for conjugated diene degradation) and mass spectrometry to track hydrolysis or oxidation products . Store in inert atmospheres (argon) at -20°C, and use stabilizers like BHT for long-term preservation .

Advanced Research Questions

Q. What computational strategies effectively model the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • DFT/Molecular Dynamics : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and regioselectivity in Diels-Alder reactions .
  • Solvent Effects : Simulate solvent interactions (COSMO-RS) to assess polarity impacts on reaction kinetics .
  • Validation : Cross-validate computational results with experimental spectroscopic and kinetic data .

Q. How can researchers resolve contradictions in kinetic data obtained for transesterification reactions involving this compound?

  • Methodological Answer :
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., GC-MS calibration drift) and procedural variability (e.g., mixing efficiency) .
  • Statistical Modeling : Apply multivariate regression to isolate confounding variables (e.g., temperature vs. catalyst loading) .
  • Replication : Repeat experiments across independent labs using standardized protocols to confirm trends .

Q. What advanced catalytic systems enhance the enantioselective synthesis or functionalization of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) for asymmetric induction .
  • In Situ Monitoring : Use ReactIR or inline NMR to track enantiomeric excess (ee) and optimize reaction quenching points .
  • Scale-Up Challenges : Evaluate mass transfer limitations in batch vs. flow reactors using dimensionless numbers (e.g., Damköhler) .

Data Management and Reproducibility

Q. How should raw and processed data be structured to ensure reproducibility in studies involving this compound?

  • Methodological Answer :
  • Raw Data : Archive chromatograms, spectra, and kinetic curves in open-access repositories (e.g., Zenodo) with metadata (instrument settings, date/time stamps) .
  • Processed Data : Include normalized datasets (e.g., turnover frequencies, ee values) in main figures, with error bars representing triplicate measurements .
  • Code Sharing : Publish scripts for computational workflows (e.g., Gaussian input files) to enable replication .

Q. What methodologies address batch-to-batch variability in synthesizing this compound?

  • Methodological Answer :
  • Quality Control : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate phases .
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to define robust operating windows for critical parameters (pH, stoichiometry) .

Interdisciplinary Applications

Q. How can this compound be integrated into polymer or materials science research?

  • Methodological Answer :
  • Crosslinking Studies : Investigate its role as a dienophile in thermally reversible Diels-Alder networks. Monitor gelation times via rheometry and TGA for thermal stability .
  • Surface Modification : Functionalize nanoparticles via ester exchange reactions; characterize using XPS and TEM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.